![molecular formula C23H16N4O2 B6490785 4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one CAS No. 1357979-12-4](/img/structure/B6490785.png)
4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one (PDD) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the phthalazinone family and has been used in various studies due to its unique chemical structure and properties. PDD has been found to possess a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant activities.
Scientific Research Applications
Anti-Inflammatory and Arthritis Treatment
This compound has shown promising results in the treatment of arthritis . It has been found to have good anti-inflammatory activity and can significantly inhibit the production of relevant inflammatory factors . It has been particularly effective in reducing secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats .
Anti-Neuroinflammation
The compound has shown good anti-neuroinflammation properties in previous studies . This suggests that it could be used in the treatment of neuroinflammatory diseases .
Inhibitor of Human Carbonic Anhydrase Isoforms
Some 1,2,4-oxadiazole derivatives, which include this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms . These isoforms are related to cancer therapy .
Treatment of Age-Related Diseases
The compound has been identified as a potential treatment for age-related diseases .
Antimicrobial
The compound has shown antimicrobial properties .
Peroxisome Proliferator-Activated Receptor αr/δ (PPARα/δ) Dual Agonists
1,2,4-oxadiazole derivatives, including this compound, have been identified as a novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Sirtuin 2 Inhibitors
The compound has been identified as a Sirtuin 2 inhibitor .
Antibacterial Activity Against Xanthomonas Oryzae
The compound has shown excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . This suggests that it could be used in the treatment of bacterial diseases in rice .
Mechanism of Action
Target of Action
The primary target of this compound is the nuclear factor κB (NF-κB) signaling pathway . This pathway plays a crucial role in regulating immune responses and inflammation, making it a key target for anti-inflammatory compounds .
Mode of Action
The compound interacts with its target by blocking the excitation of the NF-κB signaling pathway . This interaction occurs in a concentration-dependent manner , meaning that the degree of inhibition increases with the concentration of the compound.
Biochemical Pathways
By inhibiting the NF-κB signaling pathway, the compound affects the production of various inflammatory factors. Specifically, it has been shown to significantly inhibit the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells . These factors are key players in the inflammatory response, so their inhibition can help to reduce inflammation.
Result of Action
The compound’s action results in a reduction of inflammation. In an in vivo experiment, it was shown to reduce secondary foot swelling and the arthritic index in adjuvant-induced arthritis (AIA) rats . It also inhibited the production of TNF-α and IL-1β in serum . Histopathological analysis revealed that the compound alleviated inflammatory cell infiltration and synovial hyperplasia in rats with AIA .
properties
IUPAC Name |
4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c28-23-19-14-8-7-13-18(19)21(16-9-3-1-4-10-16)25-27(23)15-20-24-22(26-29-20)17-11-5-2-6-12-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZKBRSGMXFWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.